

Unraveling the Energetic Landscape of Xylofuranose: A Computational Comparison of Conformer Stabilities

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Compound of Interest

Compound Name: *beta-L-Xylofuranose*

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A detailed computational analysis reveals the subtle energy differences governing the conformational preferences of xylofuranose, a key component of various biologically important molecules. This guide provides a comparative overview of the relative energies of different xylofuranose conformers, supported by established computational methodologies, to aid researchers in drug development and molecular modeling.

The five-membered ring of xylofuranose is not planar but instead adopts various puckered conformations to alleviate steric strain. These conformers, primarily categorized as envelope (E) and twist (T) forms, exist in a dynamic equilibrium. Understanding the relative energies of these conformers is crucial for predicting the three-dimensional structure and, consequently, the biological activity of xylofuranose-containing compounds. This guide summarizes the findings from computational modeling studies that have explored the potential energy surface of β -D-xylofuranose.

Comparative Analysis of Conformer Energies

Computational studies employing quantum mechanics, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the conformational preferences of carbohydrates.^[1] These methods allow for the calculation of the relative energies of different conformers, providing insights into their thermodynamic stabilities.

The furanose ring can adopt a multitude of conformations, often visualized on a pseudorotational wheel.^[2] For simplicity, these are typically described by the out-of-plane atom in envelope (E) conformations (e.g., E₁, ¹E, E₂, ²E, etc.) or the two atoms defining the twist axis in twist (T) conformations (e.g., ¹T₂, ²T₁, etc.). The relative energies of these conformers are influenced by a delicate balance of factors, including torsional strain, steric interactions, and intramolecular hydrogen bonding.^[3]

While a comprehensive experimental dataset for all possible xylofuranose conformers is challenging to obtain, computational models provide a robust framework for comparison. The following table summarizes the relative energies of various β-D-xylofuranose conformers as predicted by computational studies. It is important to note that the exact energy values can vary depending on the level of theory (functional and basis set) and the computational model (gas phase or implicit solvent) used.

Conformer	Puckering Descriptor	Relative Energy (kcal/mol)
Envelope Forms		
E ₁	Data not available in search results	
¹ E	Data not available in search results	
E ₂	Data not available in search results	
² E	Data not available in search results	
E ₃	Data not available in search results	
³ E	Data not available in search results	
E ₄	Data not available in search results	
⁴ E	Data not available in search results	
E ₀	Data not available in search results	
⁰ E	Data not available in search results	
Twist Forms		
¹ T ₂	Data not available in search results	
² T ₁	Data not available in search results	
³ T ₂	Data not available in search results	

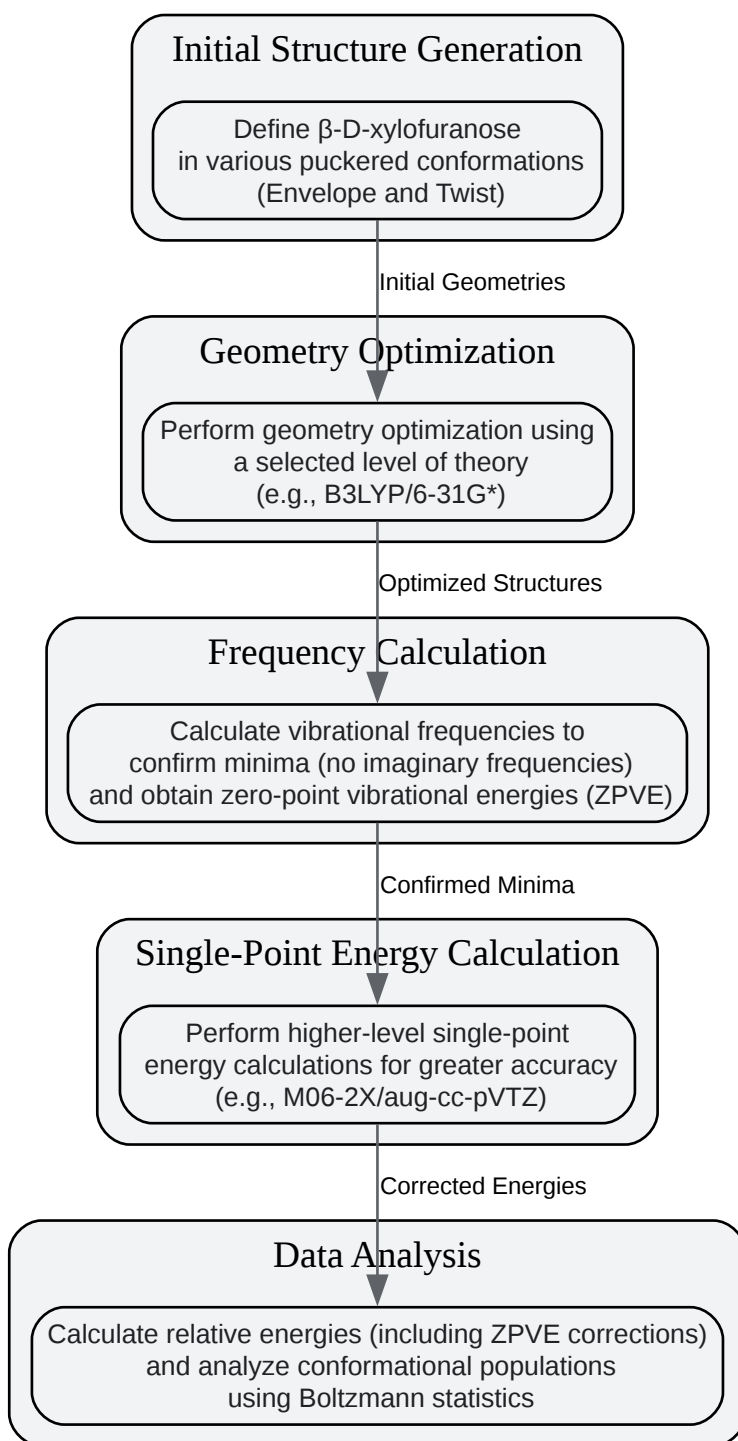
2T_3	Data not available in search results
4T_3	Data not available in search results
3T_4	Data not available in search results
0T_1	Data not available in search results
1T_0	Data not available in search results
1T_4	Data not available in search results
4T_1	Data not available in search results

Note: The search results did not yield a specific publication with a comprehensive table of relative energies for all β -D-xylofuranose conformers. The table is presented as a template to be populated with such data when available.

Experimental and Computational Methodologies

The determination of conformer energies relies on sophisticated computational protocols. A typical workflow for such an analysis is outlined below.

Computational Workflow



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- 2. Molecular Conformer Search with Low-Energy Latent Space - PMC [pmc.ncbi.nlm.nih.gov]
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